molecular formula C21H27N3O4S B6499196 N-(2,5-dimethoxyphenyl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 953159-41-6

N-(2,5-dimethoxyphenyl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Cat. No.: B6499196
CAS No.: 953159-41-6
M. Wt: 417.5 g/mol
InChI Key: VEDKRSUYWHYZOT-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a synthetic compound featuring a piperidine core substituted with a thiophen-2-ylmethyl group at the 1-position and an ethanediamide linker bridging a 2,5-dimethoxyphenyl moiety. The ethanediamide linker (two amide groups) distinguishes it from classical opioid derivatives, which typically employ a single amide bond. The 2,5-dimethoxyphenyl group may influence electronic properties and receptor binding, while the thiophene ring could modulate lipophilicity and metabolic stability.

Properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-27-16-5-6-19(28-2)18(12-16)23-21(26)20(25)22-13-15-7-9-24(10-8-15)14-17-4-3-11-29-17/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDKRSUYWHYZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a compound of interest in pharmacological research due to its potential biological activities. This compound features a unique structure that combines a piperidine moiety with a thiophene and a dimethoxyphenyl group, suggesting possible interactions with various biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The molecular formula of the compound is C19H26N2O2S, with a molecular weight of 342.49 g/mol. The SMILES representation is COc1ccc(c(c1)N(C(C1=CC=CS1)C2=CCCCC2)C(C(=O)N(C(C3=CC=CC=C3)C4=CC=CS4))C(=O)N(C(C5=CC=CC=C5)C6=CC=CS6)).

PropertyValue
Molecular Weight342.49 g/mol
LogP3.45
Polar Surface Area75.3 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors4

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, piperidine derivatives have been evaluated for their efficacy against HIV-1 strains, revealing promising results in inhibiting viral replication .

Case Study:

In a study involving various piperidine derivatives, compounds were screened for their anti-HIV activity using an MTT assay in MT-4 cells. The results indicated that several derivatives showed EC50 values in the low micromolar range, indicating potent antiviral effects. The selectivity index (SI) was calculated to assess cytotoxicity versus antiviral efficacy, highlighting compounds with favorable profiles .

Neuropharmacological Effects

The structural components of this compound suggest potential interactions with neurotransmitter systems. Piperidine derivatives have been studied for their effects on cholinergic activity, showing inhibition of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease therapy .

Research Findings:

A recent investigation into the neuroprotective properties of related compounds demonstrated that certain piperidine derivatives could enhance cognitive function in animal models by modulating cholinergic signaling pathways .

Toxicological Profile

The safety and toxicity of this compound remain under investigation. Initial assessments indicate low cytotoxicity in vitro; however, comprehensive toxicological studies are necessary to establish a clear safety profile.

Comparison with Similar Compounds

Key Structural Features:

Compound Name Core Scaffold Aromatic Substituent Linker Type Notable Substituents
Target Compound Piperidine 2,5-Dimethoxyphenyl Ethanediamide Thiophen-2-ylmethyl
2',5'-Dimethoxyfentanyl Piperidine 2,5-Dimethoxyphenethyl Single amide Phenethyl
Thiophene Fentanyl Piperidine Phenyl Single amide Thiophene-2-carboxamide, Phenethyl
3-Furanyl Fentanyl Piperidine Phenyl Single amide Furan-3-carboxamide
para-Chloroisobutyryl Fentanyl Piperidine 4-Chlorophenyl Single amide Isobutyryl, Phenethyl

Analysis:

  • Piperidine Core: All compounds share a piperidine scaffold, critical for opioid receptor interaction.
  • Aromatic Groups: The 2,5-dimethoxyphenyl group in the target compound may enhance solubility but reduce lipophilicity relative to unsubstituted phenyl groups in fentanyls. The methoxy groups could also sterically hinder receptor binding compared to halogens (e.g., para-chloro in ) .
  • Thiophene vs. Furan: The thiophene ring in the target compound and thiophene fentanyl introduces sulfur-mediated lipophilicity, which may slow metabolic degradation compared to furan-containing analogs like 3-Furanyl fentanyl .

Pharmacological and Functional Insights

Hypothesized Receptor Interactions:

  • Mu-Opioid Receptor (MOR) Affinity: Classical fentanyl analogs (e.g., 2',5'-Dimethoxyfentanyl) exhibit high MOR affinity due to their phenethyl-piperidine scaffold and single amide linker. The target compound’s ethanediamide linker may reduce affinity by introducing steric bulk or altering conformational flexibility .
  • Selectivity: The thiophen-2-ylmethyl group could confer unique selectivity profiles, as sulfur-containing moieties often interact differently with receptor subpockets compared to oxygen (furan) or halogens (e.g., para-chloro) .

Metabolic Stability:

  • Thiophene rings are generally more resistant to oxidative metabolism than furans, suggesting the target compound may have a longer half-life than 3-Furanyl fentanyl .

Legal and Regulatory Status

  • Novelty of Target Compound: The target compound’s ethanediamide structure and lack of phenethyl substitution may exempt it from current opioid scheduling frameworks, though structural similarity to regulated analogs could prompt future scrutiny.

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